molecular formula C19H26N2O6 B165450 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 126937-42-6

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No. B165450
M. Wt: 378.4 g/mol
InChI Key: FUMOVDZJNXKHJM-UHFFFAOYSA-N
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Description

“1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate” is a chemical compound with the molecular formula C19H26N2O6 . It is used in various chemical reactions and has a molecular weight of 378.43 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This indicates the presence of a piperazine ring substituted with benzyl, tert-butyl, and methyl groups .


Physical And Chemical Properties Analysis

This compound has a boiling point of 476.9±45.0 C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment .

Scientific Research Applications

Application 1: Synthesis of Novel Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
  • Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 2: Synthesis of Biologically Active Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Tert-butyl-4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1) is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • Results or Outcomes : The synthesized compound serves as an important intermediate in the synthesis of biologically active compounds .

Application 3: Halogen Exchange Reaction

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The ligand also plays an essential role in the halogen exchange reaction .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The ligand plays an essential role in the halogen exchange reaction .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMOVDZJNXKHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403430
Record name 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

CAS RN

126937-42-6
Record name 1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1-JJ, 1.07 g, 2.9 mmol, Small Molecules, Inc., Hoboken, N.J. USA) was dissolved in 10 mL of dry methanol and trimethylsilyl diazomethane (2.0 M in diethyl ether, Aldrich) was added dropwise with stirring at rt until a slight yellow color persisted. The solution was then concentrated under reduced pressure, and flash chromatography (0-50% EtOAc/hexanes elution) gave 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (compound II-JJ) as a colorless oil: [M+Na]+=401.2 (35%); [M-Boc+H]+=279.1 (100%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

This step was carried out using the procedure described in Tetrahedron Letters 30 (39), 1989, 5193-5196. A 0.5 M solution of A1 in acetone was treated with K2CO3 (1.3 eq.) and Me2SO4 (1.2 eq.) and the mixture was refluxed 6 h. The reaction mixture was filtered and filtrate was concentrated under reduced pressure. The residue was dissolved in Et2O and washed with sat. aq. NaHCO3 solution, and brine, then dried and evaporated. The residue was purified by column chromatography on silica gel, eluting with 20-100% EtOAc/petroleum ether to give the title compound in 90% yield. 1H NMR (300 MHz, CDCl3, 300K) δ 7.35 (5H, m), 5.17 (2H, m), 4.77-4.50 (2H, m), 4.10-3.85 (1H, m), 3.74 (1.5H, s), 3.64 (1.5H, s), 3.30 (1H, m), 3.10 (1H, dd, J 13.6, 4.4), 2.86 (1H, m), 1.45 (9H, s). MS (ES+) C19H26N2O6 requires 378, found: 401 (M+Na)+.
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Synthesis routes and methods IV

Procedure details

1-Benzyloxycarbonyl-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid (4.76 g, 13.0 mmol) (prepared as described by C. F. Bigge, S. J. Hays, P. M. Novak, J. T. Drummond, G. Johnson, T. P. Bobovski in Tetrahedron Letters, Vol. 30, 5193-5196, 1989) was dissolved in 10% methanol in benzene. A solution of trimethylsilyldiazomethane in hexane (8 mL, 2M) was added dropwise. After 10 min, glacial acetic acid (1 mL) was added. When gas evolution ceased, the solvents were removed in vacuo, and the residue partitioned between ethyl acetate and saturated sodium bicarbonate. The organic phase was washed with saturated brine and dried over magnesium sulfate. The crude product was chromatographed on silica gel with 15% ethyl acetate in hexane, then recrystallized from ethyl acetate/hexane to obtain the title compound as a white powder (1.8 g).
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Synthesis routes and methods V

Procedure details

To a solution of 3.00 g of piperazine-2-carboxylic acid in 100 mL of 1:1 dioxane-water at pH 11 was added dropwise a solution of 4.0 g of 2-(tert-butyloxycarbonyloxyimino)-2-phenylacetonitrile in 25 mL of dioxane, maintaining the pH of the solution at 11 during the addition with the use of 5 N NaOH. The mixture was stirred for 6 h at room temperature, then cooled to 0° C. The pH was adjusted to 9.5 with the use of 1 N HCl. Benzyl chloroformate (2.8 g) was added dropwise, maintaining the pH of the solution at 9.5 during the addition with the use of 5 N NaOH. The mixture was allowed to warm to room temperature and stirred for 20 h, then extracted with 2×75 mL of Et2O, acidified to pH≦2 with 1 N HCl, and extracted with 4×50 mL of EtOAc. The combined EtOAc extracts were washed with 50 mL of brine, dried over MgSO4, and concentrated to a pale yellow oil. This oil was dissolved in 150 mL of acetone. Dimethyl sulfate (2.25 g) and potassium carbonate (2.89 g) were added. The mixture was heated to reflux and stirred at this temperature for 6 h, then cooled, filtered, and concentrated. The residue was dissolved in 125 mL of Et2O and washed with 50 mL each of saturated NaHCO3, water, and brine. The organic phase was dried over MgSO4 and concentrated to yield 6.06 g of the title compound, which was used without further purification.
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